Lipophilicity Modulation: ~3.4 Log Unit Reduction in Predicted LogP vs. the Non-Hydroxylated Cyclopentyl Analog
The introduction of a secondary hydroxyl group on the cyclopentyl ring sharply reduces lipophilicity. The target compound has a predicted LogP of approximately 0.34 (CLogP -0.17 from Enamine), while 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid — which lacks the hydroxyl — has a predicted LogP of approximately 3.22 [1][2]. At physiological pH (7.4), the target compound exhibits a LogD of -3.13, indicating predominant ionization and high aqueous solubility, whereas the non-hydroxylated analog is expected to remain largely neutral and more membrane-permeable [1]. This LogD difference of >5 units at pH 7.4 translates to dramatically different pharmacokinetic partitioning behavior.
| Evidence Dimension | Predicted LogP and LogD (pH 7.4) |
|---|---|
| Target Compound Data | LogP 0.34; LogD (pH 7.4) -3.13; CLogP -0.17 [1] |
| Comparator Or Baseline | 1-Cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid: predicted LogP ~3.22 [2] |
| Quantified Difference | Δ LogP ≈ -2.9 to -3.4 log units; Δ LogD (pH 7.4) estimated >5 log units |
| Conditions | In silico prediction; ChemBase calculated properties (JChem) and literature QSPR models |
Why This Matters
A 3-log reduction in LogP shifts a compound from a CNS-penetrant, low-solubility profile to a peripherally restricted, high-solubility profile, directly impacting formulation strategy, bioassay compatibility, and off-target promiscuity risk.
- [1] ChemBase. 1-[(1S,2S)-2-hydroxycyclopentyl]-1H-1,2,3-triazole-4-carboxylic acid, CBID 267965. Calculated: LogP 0.34, LogD (pH 5.5) -2.10, LogD (pH 7.4) -3.13. View Source
- [2] NCBI PubChem (via PMC Table 1). QSPR-predicted LogP for 1-cyclopentyl-1H-1,2,3-triazole-4-carboxylic acid: 3.22; Topological polar surface area: 97.99 Ų; pKa: 4.47. View Source
